molecular formula C11H15N3 B3358414 1H-Benzimidazole-1-butanamine CAS No. 79851-06-2

1H-Benzimidazole-1-butanamine

Cat. No.: B3358414
CAS No.: 79851-06-2
M. Wt: 189.26 g/mol
InChI Key: BQUQDSMLBPJKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-1-butanamine is a benzimidazole derivative characterized by a butanamine substituent at the 1-position of the benzimidazole core. Its molecular formula is C₁₂H₁₇N₃, with an average molecular mass of 203.289 g/mol and a monoisotopic mass of 203.142248 g/mol . The compound is registered under CAS No. 79851-06-2 and is structurally defined by a four-carbon amine chain (butanamine) attached to the nitrogen atom of the benzimidazole heterocycle .

Properties

IUPAC Name

4-(benzimidazol-1-yl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUQDSMLBPJKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402616
Record name 1H-Benzimidazole-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79851-06-2
Record name 1H-Benzimidazole-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Benzimidazole-1-butanamine typically involves the condensation of 1,2-phenylenediamine with butanal, followed by cyclization to form the benzimidazole ring. This reaction can be catalyzed by various agents, including acids and bases. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1H-Benzimidazole-1-butanamine undergoes several types of chemical reactions:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzimidazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies indicate that specific derivatives of 1H-benzimidazole-1-butanamine can induce apoptosis in cancer cells through mitochondrial pathways.

  • Case Study : A study evaluated several N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, revealing that compounds with longer alkyl chains exhibited enhanced anticancer activity against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 16.38 to 100 μM .

Antimicrobial Properties

Benzimidazole derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's structure allows it to penetrate bacterial membranes effectively.

  • Case Study : In vitro studies found that certain derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values as low as 4 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is also noteworthy. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

  • Application : Compounds derived from this compound have been investigated for their ability to modulate inflammatory responses in cellular models, indicating potential for treating inflammatory diseases .
Application AreaBiological ActivityNotable Findings
AnticancerApoptosis inductionEnhanced activity against MDA-MB-231 cells
AntimicrobialBactericidal effectsEffective against MRSA and other Gram-positive bacteria
Anti-inflammatoryCytokine modulationPotential therapeutic use in inflammatory diseases

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with butanamine under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-butanamine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. It also inhibits enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1H-Benzimidazole-1-butanamine with key analogs, focusing on substituent variations, molecular properties, and research implications.

Compound Name Molecular Formula Substituent CAS No. Key Differences vs. Target Compound
This compound C₁₂H₁₇N₃ 1-Butanamine 79851-06-2 Reference compound ; amine-terminated chain
1-Butyl-1H-benzo[d]imidazole C₁₁H₁₄N₂ 1-Butyl 4886-30-0 Replaces amine with non-polar butyl group; reduced solubility in polar solvents
1H-Benzimidazole-1-butanenitrile C₁₂H₁₃N₃ 1-Butanenitrile 58553-97-2 Nitrile group replaces amine; higher electronegativity, reduced basicity
1H-Benzimidazole,1-cyclohexyl C₁₃H₁₆N₂ 1-Cyclohexyl 91820-88-1 Bulky cyclohexyl group; steric hindrance may limit binding interactions
1H-Benzoimidazole,1,1'-(1,4-butanediyl)bis C₁₈H₁₈N₄ Bis-benzimidazole linked via butanediyl 39677-03-7 Dimeric structure; potential for intercalation or dual-site binding

Key Structural and Functional Insights:

Substituent Polarity : The butanamine group in the target compound enhances hydrophilicity compared to alkyl (e.g., butyl) or aryl (e.g., cyclohexyl) substituents. This may improve aqueous solubility, a critical factor in drug design .

Electronic Effects : The terminal amine in this compound provides a basic site (pKa ~9–10), whereas the nitrile analog exhibits electron-withdrawing properties, altering reactivity in nucleophilic substitutions .

Solubility and Stability

  • This compound demonstrates ~20% higher solubility in water compared to its butyl analog (CAS 4886-30-0) due to amine-water hydrogen bonding .
  • The nitrile derivative (CAS 58553-97-2) shows superior stability under acidic conditions, likely due to reduced protonation susceptibility .

Pharmacological Potential

  • Antimicrobial Activity : Preliminary studies suggest that the amine group in this compound enhances interactions with bacterial membrane proteins, yielding moderate activity against E. coli (MIC = 32 µg/mL) .
  • Enzyme Inhibition : The cyclohexyl analog (CAS 91820-88-1) exhibits stronger inhibition of cytochrome P450 enzymes, possibly due to hydrophobic interactions with active sites .

Biological Activity

1H-Benzimidazole-1-butanamine, a derivative of benzimidazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's pharmacological potential.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , antiviral , antitumor , and anti-inflammatory properties. The structural framework of benzimidazole allows for various substitutions that can enhance bioactivity and selectivity against specific targets.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial effects against various pathogens. Research indicates that compounds within this class exhibit Minimum Inhibitory Concentrations (MICs) ranging from 1 µg/mL to 50 µg/mL against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli32
This compoundKlebsiella pneumoniae25

Source:

Antiviral Activity

Benzimidazole derivatives have also shown potential as antiviral agents. For instance, studies have reported that certain benzimidazole compounds inhibit viral replication by targeting viral enzymes or host cell pathways. The mechanism often involves interference with nucleic acid synthesis or viral protein function.

Antitumor Activity

The antitumor properties of this compound are particularly noteworthy. Research has indicated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Table 2: Antitumor Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
N-(4-methoxyphenethyl)-1H-benzimidazoleK562 (leukemia)3
N-(4-nitrophenyl)-benzimidazoleA549 (lung cancer)5
Benzimidazole derivative XMCF-7 (breast cancer)4

Source:

Mechanistic Insights

The biological activity of benzimidazole derivatives is often linked to their ability to interact with specific biological targets. The presence of the butyl group in this compound does not significantly hinder the conjugation and structural organization essential for bioactivity. Computational studies using Density Functional Theory (DFT) have provided insights into the electronic properties and stability of these compounds, indicating favorable interactions with target biomolecules.

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:

  • Anticancer Study : A study evaluated a series of benzimidazole derivatives against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents. The optimized compound showed an IC50 value lower than standard chemotherapeutics.
  • Antimicrobial Study : In vitro evaluations against a panel of bacterial strains revealed that certain derivatives possess superior antibacterial activity compared to established antibiotics, suggesting their potential as alternative treatments for resistant infections.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (N-CH₂ butyl chain), and δ 1.0–1.5 ppm (alkyl chain protons).
    • ¹³C NMR : Peaks near 150 ppm (benzimidazole C2), 45–50 ppm (N-CH₂), and 20–30 ppm (alkyl carbons).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₁H₁₅N₃ (MW: 189.26). Fragmentation patterns confirm the butylamine side chain.
  • IR Spectroscopy : Absorptions at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C aromatic).
    Refer to hydroxy-phenyl benzimidazole derivatives for analogous spectral interpretation .

How can X-ray crystallography resolve structural ambiguities in 1H-Benzimidazole derivatives, and what software tools are recommended?

Advanced Research Question
Single-crystal X-ray diffraction is critical for confirming molecular geometry and hydrogen-bonding networks. Methodological steps include:

  • Data Collection : At low temperatures (e.g., 93 K) to minimize thermal motion .
  • Structure Refinement : Use SHELXL for small-molecule refinement (R factor < 0.04) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .
    For example, 1-benzyl-1H-benzimidazole was resolved with a mean C–C bond length of 0.002 Å, validated via SHELXL .

What strategies address discrepancies in biological activity data among structurally similar benzimidazole derivatives?

Advanced Research Question

  • Purity Analysis : Use HPLC or GC-MS to rule out impurities (e.g., unreacted starting materials) .
  • Stereochemical Effects : Chiral HPLC or circular dichroism (CD) can identify enantiomeric differences.
  • Solvent/Matrix Effects : Compare activity in polar vs. nonpolar solvents to assess solubility-driven variations.
    Contradictions in hydroxy-phenyl benzimidazole bioactivity were resolved by verifying synthetic reproducibility and crystallographic consistency .

What common impurities arise during this compound synthesis, and how are they mitigated?

Basic Research Question

  • Byproducts : Over-alkylated products (e.g., di-butyl derivatives) or unreacted benzimidazole.
  • Identification : TLC or LC-MS monitors reaction progress.
  • Mitigation :
    • Use stoichiometric control of alkylating agents.
    • Purify via silica gel chromatography (ethyl acetate/hexane eluent) .
      Safety protocols for handling reactive intermediates (e.g., bromobutane) align with 1H-benzimidazole-2-carbaldehyde guidelines (PPE, fume hoods) .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites).
    Integrate computational results with experimental X-ray data to validate electronic structure models .

What safety precautions are essential when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water; consult a physician if ingested .
    Refer to 1H-benzimidazole-2-carbaldehyde SDS for analogous hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-1-butanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-1-butanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.